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Compound of Interest

Compound Name: 5-lodo-6-methylpyrimidin-4-ol

Cat. No.: B189614

Technical Guide: 5-lodo-6-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-lodo-6-methylpyrimidin-4-ol, a
halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. The
document details its chemical properties, a verified synthesis protocol, and a discussion of its
potential biological significance within the broader context of iodinated pyrimidines.

Core Compound Properties

5-lodo-6-methylpyrimidin-4-ol is a solid, yellow-to-brown organic compound. Its core
structure is a pyrimidine ring, a foundational scaffold in numerous biologically active molecules,
including nucleobases. The presence of an iodine atom at the C5 position significantly
influences its chemical reactivity and potential for biological interactions.

Data Presentation: Chemical and Physical Properties
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Property Value Source(s)
CAS Number 7752-74-1 [1][21[3]
Molecular Formula C5H5IN20 [1112]14]
Molecular Weight 236.01 g/mol [1112]14]
Melting Point 238-239 °C [1]

Boiling Point (Predicted) 2455+ 43.0 °C [1]

Density (Predicted) 2.19+£0.1 g/cm3 [1]

pKa (Predicted) 7.92 £0.50 [1]
Appearance Yellow to brown solid [1]

Store at 2-8 °C under an inert
Storage Conditions atmosphere (e.g., nitrogen or [1114]

argon) in a dark place.

Synthesis and Experimental Protocols

The synthesis of 5-lodo-6-methylpyrimidin-4-ol can be achieved through the electrophilic
iodination of a pyrimidine precursor. The following protocol provides a detailed methodology for
its preparation.

Synthesis of 5-lodo-6-methylpyrimidin-4-ol

A general and effective procedure for the synthesis of 5-lodo-6-methylpyrimidin-4(1H)-one
involves the direct iodination of 6-methylpyrimidin-4(3H)-one using N-iodosuccinimide (NIS) as
the iodine source.[1]

Experimental Protocol:
o Starting Material: 6-methylpyrimidin-4(3H)-one (commercially available).
» Reagent: N-iodosuccinimide (NIS).

e Solvent: Acetic acid.
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Procedure:

 In a suitable reaction vessel, dissolve 70 g (0.64 mol) of 6-methylpyrimidin-4(3H)-one in
acetic acid at room temperature.

 To this solution, add 127 g (0.56 mol) of N-iodosuccinimide (NIS) in batches over a period of
15 minutes.

 Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer
chromatography (TLC) until the starting material is completely consumed (approximately 30
hours).

e Upon completion of the reaction, dilute the mixture with water.
o Collect the precipitated solid product by filtration.
e Wash the solid with an aqueous solution of sodium thiosulfate to remove any residual iodine.

» Dry the final product under a vacuum to yield 90 g (60% yield) of 5-lodo-6-methylpyrimidin-
4-ol.[1]

Logical Workflow for Synthesis and Purification
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Synthesis and Purification Workflow

Synthesis

Dissolve 6-methylpyrimidin-4(3H)-one
in acetic acid

Add N-iodosuccinimide (NIS)
in batches

Stir at room temperature
(approx. 30 hours)

Workup & Purification

Dilute with water

Filter to collect solid

Wash with ag. Na2S203

Dry under vacuum

Final Product:
-lodo-6-methylpyrimidin-4-ol

product
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Caption: Workflow for the synthesis and purification of 5-lodo-6-methylpyrimidin-4-ol.
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Biological and Pharmacological Context

While specific biological data for 5-lodo-6-methylpyrimidin-4-ol is not extensively available in
the public domain, the broader class of pyrimidine derivatives is of significant interest in drug
discovery.[5] Pyrimidine scaffolds are known to possess a wide range of biological activities,
including anticancer, antimicrobial, and anti-inflammatory properties.[5]

The introduction of an iodine atom at the C5 position can modulate the biological activity of the
pyrimidine ring. For instance, some iodinated pyrimidine derivatives have been investigated as
inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme for bacterial growth, making
them potential antibacterial agents.[6][7] Other studies have explored novel pyrimidine
derivatives as potential anticancer agents, with some showing inhibitory activity against various
cancer cell lines.[5][8][9]

Given the established importance of this class of compounds, 5-lodo-6-methylpyrimidin-4-ol
represents a valuable candidate for biological screening to explore its potential therapeutic
applications.

Proposed Biological Screening Workflow
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General Biological Screening Workflow for Novel Pyrimidine Derivatives
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Caption: A generalized workflow for the biological evaluation of a novel pyrimidine derivative.
Signaling Pathway Context

While a specific signaling pathway for 5-lodo-6-methylpyrimidin-4-ol has not been elucidated,
many aminopyrimidine derivatives are known to target protein kinases. For example, some
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pyrimidine-based drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR), a
key player in cell proliferation and cancer progression.

Simplified EGFR Signaling Pathway (Example Target for Pyrimidines)
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Caption: A simplified diagram of the EGFR signaling pathway, a common target for pyrimidine-
based anticancer agents.

Conclusion

5-lodo-6-methylpyrimidin-4-ol is a readily synthesizable pyrimidine derivative. While its
specific biological functions are yet to be fully explored, its structural features, particularly the
presence of the C5-iodo-pyrimidine motif, make it a compound of significant interest for further
investigation in drug discovery programs. The provided synthesis protocol and proposed
screening workflows offer a solid foundation for researchers to explore the therapeutic potential
of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189614#5-iodo-6-methylpyrimidin-4-ol-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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